molecular formula C12H24O12 B8057681 6-O-alpha-D-Galactopyranosyl-D-glucose

6-O-alpha-D-Galactopyranosyl-D-glucose

Cat. No.: B8057681
M. Wt: 360.31 g/mol
InChI Key: RGFAEJSLSYUKCO-OFGGXUQXSA-N
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Description

6-O-alpha-D-Galactopyranosyl-D-glucose, also known as melibiose, is a disaccharide composed of galactose and glucose. It is naturally occurring and can be found in various plants and microorganisms. This compound is of significant interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-O-alpha-D-Galactopyranosyl-D-glucose can be synthesized through enzymatic or chemical methods. One common method involves the enzymatic hydrolysis of raffinose, a trisaccharide, using the enzyme alpha-galactosidase. This reaction typically occurs under mild conditions, such as a pH of 4.5-5.5 and a temperature of 30-40°C .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as beet molasses or soybean meal, followed by purification processes like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-O-alpha-D-Galactopyranosyl-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-O-alpha-D-Galactopyranosyl-D-glucose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-O-alpha-D-Galactopyranosyl-D-glucose involves its metabolism by specific enzymes. In the gut, it is hydrolyzed by alpha-galactosidase into galactose and glucose, which are then absorbed and utilized by the body. This compound also acts as a prebiotic, promoting the growth of beneficial gut bacteria .

Comparison with Similar Compounds

Uniqueness: 6-O-alpha-D-Galactopyranosyl-D-glucose is unique due to its alpha-1,6-glycosidic bond, which influences its enzymatic hydrolysis and prebiotic properties. Unlike lactose, it is not commonly found in mammalian milk but is prevalent in plant sources .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11-,12+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFAEJSLSYUKCO-OFGGXUQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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